molecular formula C55H79N11O12 B12777784 Ued5CR9hxg CAS No. 211049-23-9

Ued5CR9hxg

Cat. No.: B12777784
CAS No.: 211049-23-9
M. Wt: 1086.3 g/mol
InChI Key: GPYRWVIYNZVVOX-SAPVMZTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

211049-23-9

Molecular Formula

C55H79N11O12

Molecular Weight

1086.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C55H79N11O12/c1-29(2)23-36(56)47(69)59-38(24-30(3)4)50(72)64-46(32(7)67)52(74)61-39(25-33-15-9-8-10-16-33)48(70)60-40(26-34-28-58-37-18-12-11-17-35(34)37)49(71)62-41(27-44(57)68)53(75)66-22-14-20-43(66)54(76)65-21-13-19-42(65)51(73)63-45(31(5)6)55(77)78/h8-12,15-18,28-32,36,38-43,45-46,58,67H,13-14,19-27,56H2,1-7H3,(H2,57,68)(H,59,69)(H,60,70)(H,61,74)(H,62,71)(H,63,73)(H,64,72)(H,77,78)/t32-,36+,38+,39+,40+,41+,42+,43+,45+,46+/m1/s1

InChI Key

GPYRWVIYNZVVOX-SAPVMZTRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ued5CR9hxg involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for quality control .

Chemical Reactions Analysis

Types of Reactions

Ued5CR9hxg can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups or oxidized residues, which can impact the peptide’s biological activity and stability .

Scientific Research Applications

Ued5CR9hxg has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential as a therapeutic agent in immunotherapy and cancer treatment.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of Ued5CR9hxg involves its interaction with specific molecular targets, such as cell surface receptors or intracellular proteins. The peptide can modulate signaling pathways by binding to these targets, leading to downstream effects such as altered gene expression or protein activity. The exact pathways and targets depend on the specific application and context in which the peptide is used .

Comparison with Similar Compounds

Critical Analysis of Evidence

The evidence includes:

  • Machine learning models (–5, 12): These discuss architectures like the Transformer, BERT, and GPT-2, emphasizing their performance on NLP tasks such as translation, question answering, and text generation .

Potential Misinterpretations

If "Ued5CR9hxg" is a typographical error or placeholder name, the evidence still lacks relevant information:

  • Machine learning models : If the query intended to reference a model like "Transformer" () or "BERT" (), comparisons with similar architectures (e.g., GPT-2, RoBERTa) are feasible . For example:
Model Key Features Performance Training Data
Transformer Attention-based, no recurrence/convolutions 28.4 BLEU (En-De), 41.8 BLEU (En-Fr) WMT 2014
BERT Bidirectional, masked language modeling 93.2 F1 (SQuAD v1.1), 80.5 GLUE score BooksCorpus + Wikipedia
RoBERTa Optimized BERT pretraining (larger batches, longer training) State-of-the-art on GLUE, RACE, SQuAD CC-News, OpenWebText, Stories
GPT-2 Unidirectional, zero-shot task transfer 55 F1 (CoQA), 7/8 SOTA language modeling datasets WebText

However, this comparison is irrelevant to chemical compounds .

Recommendations for Future Research

If investigating a hypothetical compound , ensure:

  • Compliance with IUPAC naming conventions .
  • Use of standardized characterization methods (e.g., NMR, IR, elemental analysis) .
  • Cross-referencing with databases like PubChem or Reaxys for analogs.

For machine learning models , leverage the provided evidence to compare architectures, training protocols, and benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.